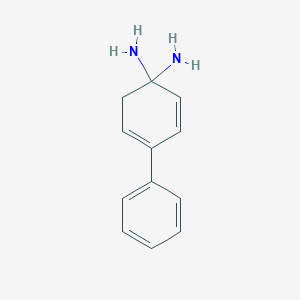

4,4-Diaminobiphenyl

Description

Properties

Molecular Formula |

C12H14N2 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

4-phenylcyclohexa-2,4-diene-1,1-diamine |

InChI |

InChI=1S/C12H14N2/c13-12(14)8-6-11(7-9-12)10-4-2-1-3-5-10/h1-8H,9,13-14H2 |

InChI Key |

PDVGPRKWYIVXGR-UHFFFAOYSA-N |

Canonical SMILES |

C1C=C(C=CC1(N)N)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

4,4'-Diaminobiphenyl: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Diaminobiphenyl, commonly known as benzidine (B372746), is an aromatic amine of significant interest in various fields of chemical and biomedical research. Historically used in the synthesis of dyes, its carcinogenic properties have led to restrictions in its industrial use. However, it remains a crucial molecule in toxicological studies, as a building block in the synthesis of advanced polymers and as a reference compound in analytical chemistry. This technical guide provides an in-depth overview of the chemical and physical properties of 4,4'-diaminobiphenyl, detailed experimental protocols for its synthesis and analysis, and an exploration of its metabolic activation pathway.

Chemical and Physical Properties

The fundamental chemical and physical properties of 4,4'-diaminobiphenyl are summarized in the tables below, providing a consolidated reference for laboratory use.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₂N₂ | [1] |

| Molar Mass | 184.24 g/mol | [1] |

| Appearance | White or reddish crystalline powder | [1] |

| Melting Point | 122-128 °C | [1][2] |

| Boiling Point | 400-402 °C | [1][2] |

| Density | 1.25 g/cm³ | [1] |

| Vapor Pressure | 0.83 Pa at 20 °C | [1] |

Solubility

| Solvent | Solubility | Source(s) |

| Water | Sparingly soluble (<0.1 g/100 mL at 22 °C), more soluble in hot water (0.94 g/100 mL at 100 °C) | [1][2] |

| Ethanol | Soluble | [1] |

| Ether | Soluble (1 g/50 mL) | [1] |

| Acetic Acid | Soluble | [1] |

| Dilute Hydrochloric Acid | Soluble | [1] |

Spectral Data

| Technique | Key Features and Observations |

| ¹H NMR | Spectral data is available but detailed assignment can vary based on solvent and instrument. |

| ¹³C NMR | Spectral data is available but detailed assignment can vary based on solvent and instrument. |

| FTIR | Characteristic peaks for N-H stretching of the primary amine groups are observed. |

| UV-Vis | Absorption maxima are dependent on the solvent used. |

Experimental Protocols

Synthesis of 4,4'-Diaminobiphenyl from Nitrobenzene (B124822)

This protocol describes a two-step synthesis of 4,4'-diaminobiphenyl from nitrobenzene via a benzidine rearrangement.

Step 1: Reduction of Nitrobenzene to 1,2-Diphenylhydrazine (Hydrazobenzene)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 105 g of sodium hydroxide (B78521) in 300 mL of water.

-

Addition of Reactants: To this solution, add a mixture of 50 mL of methanol (B129727) and 100 g of nitrobenzene.

-

Reduction: While stirring vigorously, add zinc dust (previously passed through a fine sieve) in small portions. The reaction is exothermic and will begin to boil. Maintain the boiling by the controlled addition of zinc dust. Avoid adding the zinc dust too quickly to prevent excessive foaming. The reaction is complete when the initial brown color of the reaction mixture turns to a grayish-white. If the color change is not observed, add more zinc dust and continue heating.

-

Work-up: Cool the reaction mixture and dilute it with distilled water and ice. Carefully acidify the mixture with concentrated hydrochloric acid, ensuring the temperature does not exceed 15 °C. The hydrazobenzene (B1673438) will precipitate as crusts.

-

Isolation: Separate the solid hydrazobenzene from the liquid by filtration through a porcelain funnel without filter paper. Wash the collected solid with water.

Step 2: Benzidine Rearrangement of 1,2-Diphenylhydrazine

-

Reaction Setup: Transfer the washed hydrazobenzene to a flask and add 300-400 mL of water.

-

Rearrangement: Heat the mixture to boiling and gradually add concentrated hydrochloric acid. Continue boiling for a few minutes after the addition of acid is complete.

-

Isolation of Benzidine Sulfate (B86663): Filter the hot solution of benzidine hydrochloride. To the filtrate, add sulfuric acid to precipitate benzidine as its sulfate salt.

-

Formation of Free Base: Filter and wash the benzidine sulfate. Boil the sulfate salt with a dilute sodium hydroxide solution to form the free benzidine base.

-

Final Product: Filter the hot solution. Upon cooling, 4,4'-diaminobiphenyl will crystallize. Collect the crystals by filtration and dry them. The yield is typically 20-30 g.[3]

Purification by Recrystallization

4,4'-Diaminobiphenyl can be purified by recrystallization from hot water or an ethanol-water mixture.

-

Dissolution: In an Erlenmeyer flask, dissolve the crude 4,4'-diaminobiphenyl in a minimum amount of hot water or a hot ethanol-water mixture. Heat the solvent to its boiling point before adding it to the solid.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur as the solution cools. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent (the same solvent system used for recrystallization) to remove any remaining soluble impurities.

-

Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature below the melting point.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

This protocol is based on the principles outlined in EPA Method 605 for the analysis of benzidines.[4]

-

Instrumentation: A high-performance liquid chromatograph equipped with an electrochemical detector.

-

Column: A reverse-phase column suitable for the separation of aromatic amines (e.g., C18).

-

Mobile Phase: A mixture of a buffer (e.g., acetate (B1210297) buffer) and an organic modifier (e.g., methanol or acetonitrile). The exact composition and gradient program should be optimized for the specific column and instrument.

-

Sample Preparation:

-

Extract a measured volume of the sample (e.g., 1 L of wastewater) with chloroform (B151607) in a separatory funnel.

-

Back-extract the chloroform with an acidic solution.

-

Neutralize the acid extract and re-extract with chloroform.

-

Evaporate the chloroform and exchange the solvent to methanol.

-

Mix the final extract with the mobile phase buffer before injection.

-

-

Detection: An electrochemical detector is used for sensitive and selective detection of benzidine.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A fused-silica capillary column with a slightly polar stationary phase.

-

Sample Preparation:

-

Extract the sample with a suitable solvent such as methylene (B1212753) chloride or chloroform.[1]

-

Concentrate the extract. Note that benzidine can be susceptible to oxidative losses during this step.[1]

-

-

Analysis: The sample is injected into the GC, where benzidine is separated from other components. The mass spectrometer is used for detection and confirmation of the analyte's identity based on its mass spectrum.

Metabolic Activation and Signaling Pathway

4,4'-Diaminobiphenyl is a known human carcinogen, and its toxicity is mediated through metabolic activation to reactive intermediates that can bind to DNA, leading to mutations and potentially cancer. The primary organ for this metabolic activation is the liver.

The metabolic activation of 4,4'-diaminobiphenyl can proceed through several pathways:

-

N-Oxidation: Cytochrome P450 enzymes in the liver can oxidize one of the amino groups to form N-hydroxy-4-aminobiphenyl.

-

N-Acetylation: N-acetyltransferases can acetylate one or both of the amino groups.

-

Peroxidative Activation: Peroxidases, particularly in extrahepatic tissues, can catalyze the one-electron oxidation of benzidine to a radical cation, which can be further oxidized to a diimine species.[1][5]

These reactive intermediates can then form covalent adducts with DNA, primarily with guanine (B1146940) bases.[6] The formation of these DNA adducts is a critical step in the initiation of carcinogenesis.

Caption: Metabolic activation pathway of 4,4'-Diaminobiphenyl leading to DNA adduct formation and potential carcinogenesis.

Conclusion

This technical guide provides a detailed overview of the chemical and physical properties, synthesis, purification, and analysis of 4,4'-diaminobiphenyl. The information on its metabolic activation highlights the molecular basis of its carcinogenicity, which is of critical importance for toxicological research and drug development. The provided protocols and data serve as a valuable resource for scientists and researchers working with this important aromatic amine. It is imperative to handle 4,4'-diaminobiphenyl with extreme caution in a controlled laboratory setting due to its proven carcinogenic effects.

References

The Synthesis and Discovery of 4,4'-Diaminobiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Diaminobiphenyl, commonly known as benzidine (B372746), is an aromatic amine that has played a significant role in the history of chemical synthesis, particularly in the dye industry. First synthesized in 1845, its discovery and the subsequent elucidation of its formation through the renowned "benzidine rearrangement" have been cornerstones in the study of organic reaction mechanisms.[1] While its use has been curtailed due to its carcinogenic properties, the synthesis of benzidine and its derivatives remains a subject of academic and industrial interest for the production of specialty polymers, analytical reagents, and as an intermediate in the synthesis of other complex molecules. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and key experimental protocols for 4,4'-diaminobiphenyl, tailored for researchers, scientists, and drug development professionals.

Historical Discovery

The journey of 4,4'-diaminobiphenyl began in the mid-19th century. It is prepared via a two-step process starting from nitrobenzene (B124822).[1][2] The initial step involves the reduction of nitrobenzene to 1,2-diphenylhydrazine (B7769752) (also known as hydrazobenzene).[1][2] This intermediate is then subjected to an acid-catalyzed rearrangement to yield 4,4'-diaminobiphenyl.[1][2] This classic transformation, termed the benzidine rearrangement, is a fascinating example of an intramolecular rearrangement and is mechanistically described as a[2][2] sigmatropic reaction.[1][2][3]

Synthesis of 4,4'-Diaminobiphenyl

The most common and historically significant method for the synthesis of 4,4'-diaminobiphenyl involves the reduction of nitrobenzene to 1,2-diphenylhydrazine, followed by the acid-catalyzed benzidine rearrangement.

Step 1: Reduction of Nitrobenzene to 1,2-Diphenylhydrazine

The reduction of nitrobenzene is typically carried out in an alkaline medium using a reducing agent such as zinc dust or iron powder.[1][2] The reaction proceeds through intermediate stages of azoxybenzene (B3421426) and azobenzene (B91143) before forming 1,2-diphenylhydrazine.

Step 2: The Benzidine Rearrangement

The 1,2-diphenylhydrazine formed in the first step is then treated with a mineral acid, such as hydrochloric acid or sulfuric acid, which catalyzes its rearrangement to 4,4'-diaminobiphenyl.[1][4] The reaction is believed to proceed through a diprotonated intermediate.[3] While the primary product is the 4,4'-isomer (benzidine), smaller amounts of other isomers can also be formed.[2]

Experimental Protocols

The following are detailed methodologies for the synthesis and purification of 4,4'-diaminobiphenyl.

Synthesis of 1,2-Diphenylhydrazine from Nitrobenzene

Materials:

-

Nitrobenzene

-

Zinc dust (fine powder)

-

Sodium hydroxide (B78521)

-

Water

-

Hydrochloric acid

-

Ice

Procedure:

-

In a reaction flask equipped with a reflux condenser and a stirrer, dissolve 105 g of sodium hydroxide in 300 ml of water.

-

To this solution, add a mixture of 50 ml of methanol and 100 g of nitrobenzene.

-

With vigorous stirring, add fine zinc dust in small portions. The reaction is exothermic and will begin to boil.

-

Continue adding zinc dust portion-wise to maintain the boiling. The color of the mixture will gradually change from brown to grayish-white, indicating the completion of the reduction.

-

Cool the reaction mixture and dilute it with distilled water and ice.

-

Carefully acidify the mixture with hydrochloric acid, ensuring the temperature does not exceed 15°C.

-

The 1,2-diphenylhydrazine will precipitate as crusts. Separate the solid from the liquid and any unreacted zinc.

-

Wash the collected 1,2-diphenylhydrazine with water.

Synthesis of 4,4'-Diaminobiphenyl via Benzidine Rearrangement

Materials:

-

1,2-Diphenylhydrazine (from the previous step)

-

Concentrated hydrochloric acid

-

Water

-

Sulfuric acid

-

Dilute sodium hydroxide solution

Procedure:

-

Transfer the moist 1,2-diphenylhydrazine to a flask and add 300-400 ml of water.

-

Heat the mixture to boiling and gradually add concentrated hydrochloric acid.

-

Continue boiling for a few more minutes after the addition of acid is complete to ensure the rearrangement is finished.

-

Filter the hot solution of benzidine hydrochloride.

-

To the filtrate, add sulfuric acid to precipitate benzidine as its sulfate (B86663) salt.

-

Filter the benzidine sulfate and wash it.

-

Boil the benzidine sulfate with a dilute sodium hydroxide solution to liberate the free base.

-

Filter the solution and allow it to cool. 4,4'-Diaminobiphenyl will crystallize.

-

Collect the crystals by filtration and dry them. The expected yield is 20-30 g.

Purification of 4,4'-Diaminobiphenyl

Purification of the crude 4,4'-diaminobiphenyl can be achieved by recrystallization from hot water. The compound crystallizes as large, silky plates.

Data Presentation

Table 1: Physical and Chemical Properties of 4,4'-Diaminobiphenyl

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₂N₂ | [2] |

| Molar Mass | 184.24 g/mol | [2] |

| Appearance | Grayish-yellow, reddish-gray, or white crystalline powder | [2] |

| Melting Point | 122 to 125 °C | [2] |

| Boiling Point | 400 °C | [2] |

| Solubility in Water | 0.94 g/100 mL at 100 °C | [2] |

| Density | 1.25 g/cm³ | [2] |

Table 2: Summary of Synthesis Reaction Conditions and Yield

| Step | Key Reagents | Temperature | Duration | Typical Yield | Reference |

| Reduction of Nitrobenzene | Nitrobenzene, Zinc dust, NaOH, Methanol | Boiling | Not specified | Not specified (intermediate) | |

| Benzidine Rearrangement | 1,2-Diphenylhydrazine, HCl | Boiling | A few minutes | 20-30 g from 100 g of nitrobenzene |

Table 3: Spectroscopic Data for 4,4'-Diaminobiphenyl

| Technique | Key Peaks/Signals |

| ¹H NMR | Data not consistently available in search results. |

| ¹³C NMR | Data not consistently available in search results. |

| IR Spectroscopy | Data not consistently available in search results. |

| Mass Spectrometry | Data not consistently available in search results. |

Table 4: Analytical Methods for 4,4'-Diaminobiphenyl

| Method | Column/Detector | Mobile Phase/Conditions | Reference |

| HPLC | Electrochemical detector | Methanol, Acetate buffer | [5] |

Mandatory Visualizations

Caption: Synthesis pathway of 4,4'-Diaminobiphenyl from nitrobenzene.

Caption: Experimental workflow for the synthesis and purification of 4,4'-Diaminobiphenyl.

Safety and Handling

4,4'-Diaminobiphenyl is a known human carcinogen and must be handled with extreme caution.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and respiratory protection, should be used at all times. All work with benzidine should be conducted in a well-ventilated fume hood. Waste disposal must follow institutional and regulatory guidelines for carcinogenic materials.

Conclusion

The synthesis of 4,4'-diaminobiphenyl is a historically and pedagogically important reaction in organic chemistry. While its industrial use has been significantly reduced, the underlying principles of its synthesis, particularly the benzidine rearrangement, continue to be of interest. This technical guide provides a foundational understanding of the discovery, synthesis, and experimental protocols for this compound, serving as a valuable resource for the scientific community. Researchers and drug development professionals should always prioritize safety and adhere to strict handling protocols when working with this and other potentially hazardous materials.

References

Spectroscopic Profile of 4,4'-Diaminobiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Diaminobiphenyl, also commonly known as benzidine, is an aromatic amine that serves as a critical building block in the synthesis of various organic molecules, including a wide range of dyes and polymers. Its rigid biphenyl (B1667301) backbone and reactive amino groups make it a compound of significant interest in materials science and pharmaceutical research. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the analysis of its derivatives. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for 4,4'-Diaminobiphenyl, complete with experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data

The following sections present the key spectroscopic data for 4,4'-Diaminobiphenyl, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra of 4,4'-Diaminobiphenyl provide detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR Data

The ¹H NMR spectrum of 4,4'-Diaminobiphenyl is characterized by signals from the aromatic protons and the amine protons. The chemical shifts can vary slightly depending on the solvent used.

Table 1: ¹H NMR Chemical Shifts (δ) for 4,4'-Diaminobiphenyl

| Protons | Chemical Shift (δ, ppm) in DMSO-d₆ |

| -NH₂ | ~4.9 |

| Aromatic H (ortho to -NH₂) | ~6.6 |

| Aromatic H (meta to -NH₂) | ~7.2 |

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the symmetry of 4,4'-Diaminobiphenyl, only four distinct signals are expected for the aromatic carbons.

Table 2: ¹³C NMR Chemical Shifts (δ) for 4,4'-Diaminobiphenyl

| Carbon Atom | Chemical Shift (δ, ppm) in DMSO-d₆ |

| C-NH₂ | ~146 |

| C-C (ipso) | ~128 |

| C-H (ortho to -NH₂) | ~114 |

| C-H (meta to -NH₂) | ~126 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of 4,4'-Diaminobiphenyl shows characteristic absorptions for the N-H bonds of the primary amine and the aromatic C-H and C=C bonds. The data presented below is based on a solid-state measurement using a KBr disc.[1]

Table 3: Characteristic IR Absorption Bands for 4,4'-Diaminobiphenyl

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3430, 3350 | N-H stretch | Primary Amine (-NH₂) |

| 3050 - 3000 | C-H stretch | Aromatic Ring |

| 1620 | N-H bend | Primary Amine (-NH₂) |

| 1600, 1500 | C=C stretch | Aromatic Ring |

| 820 | C-H bend (out-of-plane) | p-disubstituted Aromatic Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like 4,4'-Diaminobiphenyl exhibit characteristic absorption bands in the UV region. The position of the absorption maximum (λmax) can be influenced by the solvent.

Table 4: UV-Vis Absorption Maxima (λmax) for 4,4'-Diaminobiphenyl

| Solvent | λmax (nm) |

| Ethanol (B145695) | ~285 |

| Methanol | ~285 |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy Protocol

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 4,4'-Diaminobiphenyl.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the range of approximately 0-12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of approximately 0-160 ppm.

-

A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

-

IR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of 4,4'-Diaminobiphenyl with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press.

-

Apply pressure to form a thin, transparent pellet.

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

UV-Vis Spectroscopy Protocol

Sample Preparation:

-

Prepare a stock solution of 4,4'-Diaminobiphenyl in a UV-grade solvent (e.g., ethanol or methanol) of a known concentration (e.g., 1 mg/mL).

-

From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) to ensure the absorbance is within the linear range of the instrument (typically below 1.5 AU).

Data Acquisition:

-

Instrument: A dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a second quartz cuvette with the prepared sample solution.

-

Place both cuvettes in the spectrophotometer.

-

Record the absorption spectrum over a wavelength range of approximately 200-400 nm.

-

The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 4,4'-Diaminobiphenyl.

Caption: Workflow for Spectroscopic Analysis of 4,4'-Diaminobiphenyl.

References

A Comprehensive Technical Guide to the Solubility of 4,4'-Diaminobiphenyl in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 4,4'-Diaminobiphenyl (also known as benzidine) in a variety of common organic solvents. Understanding the solubility of this compound is critical for its application in chemical synthesis, dye production, and various research and development activities. This document compiles available quantitative and qualitative solubility data, details common experimental protocols for solubility determination, and presents a generalized workflow for these procedures.

Quantitative Solubility Data

The solubility of 4,4'-Diaminobiphenyl varies significantly depending on the solvent and the temperature. The following table summarizes the available quantitative solubility data in various organic solvents. It is important to note that for many solvents, only qualitative descriptions are available in the literature.

| Solvent | Temperature (°C) | Solubility | Reference |

| Ethanol (absolute) | 20 | 7.68 g / 100 g | [1] |

| Boiling Alcohol | Boiling Point | 20 g / 100 mL | [2] |

| Diethyl Ether | Not Specified | 2 g / 100 mL | [3][4] |

| Quinoline | 20 | 43.1 g / 100 g | [1] |

| Water | 22 | < 0.1 g / 100 mL | [3][4] |

| Water | 24 | 0.036 g / 100 g | [1] |

| Water | 25 | 0.052 g / 100 mL | [2] |

| Water | 100 | 0.94 g / 100 mL | [1][5] |

Qualitative Solubility Information

For several other organic solvents, the available data is qualitative, indicating the degree to which 4,4'-Diaminobiphenyl dissolves.

-

Acetone : Soluble[6]

-

Benzene : Soluble[6]

-

Acetic Acid : Soluble in boiling acetic acid[4]

-

Dilute Hydrochloric Acid : Soluble[4]

It is generally observed that the solubility of 4,4'-Diaminobiphenyl in organic solvents increases with temperature[6].

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various applications. The following are detailed methodologies for two common experimental protocols used to determine the solubility of solid compounds like 4,4'-Diaminobiphenyl in organic solvents.

Isothermal Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of 4,4'-Diaminobiphenyl in a specific organic solvent at a constant temperature.

Materials:

-

4,4'-Diaminobiphenyl (analytical grade)

-

Selected organic solvent (HPLC grade or equivalent)

-

Conical flasks or vials with airtight seals

-

Thermostatically controlled shaking incubator or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of 4,4'-Diaminobiphenyl to a known volume of the selected organic solvent in a conical flask. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Equilibration: Seal the flask and place it in a shaking incubator or water bath set to the desired constant temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is established.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. To ensure complete separation of the solid from the saturated solution, filter an aliquot of the supernatant through a syringe filter that is chemically compatible with the solvent. It is crucial to pre-saturate the filter with the solution to avoid loss of the analyte due to adsorption.

-

Quantification:

-

UV-Vis Spectrophotometry: If 4,4'-Diaminobiphenyl has a chromophore that absorbs in the UV-Vis range, this method can be employed.

-

Prepare a series of standard solutions of known concentrations of 4,4'-Diaminobiphenyl in the same solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve.

-

Dilute the filtered saturated solution with a known factor to bring its concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

-

High-Performance Liquid Chromatography (HPLC): This method is suitable for a wide range of compounds and can also separate the analyte from any potential impurities.

-

Develop a suitable HPLC method (column, mobile phase, flow rate, and detector settings) for the analysis of 4,4'-Diaminobiphenyl.

-

Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve based on peak area.

-

Inject a known volume of the filtered saturated solution (appropriately diluted if necessary) into the HPLC system.

-

Determine the concentration of 4,4'-Diaminobiphenyl in the sample by comparing its peak area to the calibration curve.

-

Calculate the original concentration in the saturated solution.

-

-

-

Data Reporting: Express the solubility in appropriate units, such as g/100 mL, mg/L, or mol/L, and specify the temperature at which the measurement was performed.

Gravimetric Method

The gravimetric method is a straightforward technique that relies on the precise weighing of the dissolved solute after evaporating the solvent.

Objective: To determine the solubility of 4,4'-Diaminobiphenyl in a volatile organic solvent.

Materials:

-

4,4'-Diaminobiphenyl (analytical grade)

-

Selected volatile organic solvent

-

Conical flasks or vials with airtight seals

-

Thermostatically controlled shaking incubator or water bath

-

Analytical balance

-

Evaporating dish (pre-weighed)

-

Filtration apparatus

-

Drying oven

Procedure:

-

Preparation of Saturated Solution: Prepare a saturated solution of 4,4'-Diaminobiphenyl in the chosen solvent as described in the shake-flask method (Steps 1 and 2).

-

Phase Separation: Filter the saturated solution to remove any undissolved solid.

-

Sample Weighing: Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed evaporating dish. Weigh the dish with the solution to determine the total mass of the solution.

-

Solvent Evaporation: Carefully evaporate the solvent from the evaporating dish. This can be done on a steam bath or in a fume hood at a controlled temperature to avoid decomposition of the solute.

-

Drying and Weighing of Residue: Once the solvent has completely evaporated, place the evaporating dish in a drying oven at a temperature below the melting point of 4,4'-Diaminobiphenyl to remove any residual solvent. Cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is obtained.

-

Calculation:

-

Mass of the dissolved solute = (Mass of dish + residue) - (Mass of empty dish)

-

Mass of the solvent = (Mass of dish + solution) - (Mass of dish + residue)

-

Solubility = (Mass of dissolved solute / Mass of solvent) * 100 (expressed as g/100 g of solvent)

-

To express solubility in g/100 mL, the density of the solvent at the experimental temperature is required.

-

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of 4,4'-Diaminobiphenyl using the shake-flask method followed by spectrophotometric or chromatographic analysis.

References

- 1. benzidine [chemister.ru]

- 2. Table 4-2, Physical and Chemical Properties of Benzidine - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Benzidine CAS#: 92-87-5 [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. Benzidine - Wikipedia [en.wikipedia.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. BENZIDINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Health and Safety of Handling 4,4'-Diaminobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for handling 4,4'-Diaminobiphenyl, a compound also known as benzidine (B372746). It is intended for use by professionals in research and development who may work with this substance. Due to its hazardous nature, strict adherence to safety protocols is imperative.

Chemical and Physical Properties

4,4'-Diaminobiphenyl is a crystalline solid that is grayish-yellow, reddish-gray, or white.[1] Its appearance can darken when exposed to air and light.[1] It is a combustible solid, though it can be difficult to burn.[1]

| Property | Value | Reference |

| CAS Number | 92-87-5 | [1] |

| Molecular Formula | C12H12N2 | [2] |

| Molecular Weight | 184.25 g/mol | [2] |

| Melting Point | 125 °C | [3] |

| Boiling Point | 400 °C | [3] |

| Relative Density | 1.250 (20/4 °C) | [3] |

| Vapor Pressure | 0.83 at 20 °C | [3] |

| Solubility | Soluble in hot water, ethanol, ether, acetic acid, and dilute hydrochloric acid. Slightly soluble in cold water. | [3] |

Toxicological Data and Health Hazards

4,4'-Diaminobiphenyl is a known human carcinogen, with the primary target organ being the urinary bladder.[4][5][6] Numerous epidemiological studies have demonstrated a strong link between occupational exposure to benzidine and an increased risk of bladder cancer.[5] Animal studies have also provided sufficient evidence of its carcinogenicity.[5][7]

Acute Toxicity:

| Route of Exposure | Species | LD50 | Reference |

| Oral | Rat | 309 mg/kg | [3] |

| Oral | Mouse | 214 mg/kg | [3] |

| Oral | Dog | 25 mg/kg | [8] |

| Oral | Rabbit | 690 mg/kg | [8] |

Signs and Symptoms of Exposure: Exposure can occur through inhalation, skin absorption, ingestion, and skin or eye contact.[6][9][10]

-

Acute exposure: May cause headache, dizziness, drowsiness, difficulty breathing, weakness, and methemoglobinemia (a condition where the blood's ability to carry oxygen is reduced, leading to a blueish color of the skin and lips).[9][10][11] It can also lead to urinary burning and acute hemorrhagic cystitis.[9][10]

-

Chronic exposure: The primary concern is an increased risk of bladder cancer.[4][6][11]

Occupational Safety and Exposure Limits

Given its carcinogenicity, exposure to 4,4'-Diaminobiphenyl should be kept to the lowest feasible level.

| Organization | Exposure Limit | Reference |

| OSHA | Regulated as a carcinogen; no specific permissible exposure limit (PEL). See 29 CFR 1910.1003. | [12][13] |

| NIOSH | Recommends exposure to be limited to the lowest feasible concentration. | [11] |

| ACGIH | Recommends that exposure by all routes should be carefully controlled to levels as low as possible. | [11] |

Safe Handling and Storage

Handling:

-

Handle only in a designated, well-ventilated area, preferably within a chemical fume hood.[14][15]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and eye protection.[14][16]

-

Wash hands thoroughly after handling.[18]

Storage:

-

Store in a cool, dry, dark, and well-ventilated place.[15][18]

-

Store away from incompatible materials such as strong oxidizing agents.[3][19]

-

The storage area should be clearly labeled and secured.[15]

Personal Protective Equipment (PPE)

A comprehensive PPE program is essential when working with 4,4'-Diaminobiphenyl.

| PPE Category | Specification |

| Eye and Face Protection | Chemical safety goggles and/or a face shield where splashing is a risk.[16][20][21] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, butyl rubber).[16][21] Inspect gloves before each use and replace them if contaminated or damaged.[21][22] |

| Body Protection | A long-sleeved lab coat is mandatory. For larger quantities or a higher risk of exposure, chemical-resistant overalls or coveralls should be worn.[21][23] |

| Respiratory Protection | If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate particulate filter should be used.[21][24] For higher concentrations, a supplied-air respirator may be necessary.[22][23] |

| Footwear | Closed-toe shoes are required.[21] For spill response, chemical-resistant boots with steel toes may be necessary.[21][22] |

First Aid Measures

In case of exposure, immediate action is critical.

| Exposure Route | First Aid Procedure | Reference |

| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[14][17][18][19] Do not use mouth-to-mouth resuscitation.[14][17] | |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15-20 minutes. Seek immediate medical attention.[14][19][25] | |

| Eye Contact | Immediately flush eyes with plenty of water for at least 20-30 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[19][25] | |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give one or two glasses of water to dilute the chemical. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14][25] |

Emergency Procedures for Spills and Leaks

Small Spills:

-

Evacuate non-essential personnel from the area.

-

Ensure adequate ventilation.

-

Wearing appropriate PPE, dampen the solid spill with water to prevent dust formation.[24]

-

Carefully scoop the material into a suitable, labeled container for disposal.[26]

-

Use absorbent paper dampened with water to clean up any remaining material.[24]

-

Decontaminate the area with a soap and water solution.[24][27]

Large Spills:

-

Evacuate the area immediately and activate the emergency alarm.

-

Isolate the spill area and prevent entry.

-

Contact your institution's emergency response team or environmental health and safety department.

-

Only trained personnel with the appropriate PPE should attempt to clean up a large spill.

Experimental Protocols

OSHA Method 93: Air Sampling and Analysis

This method is used for the determination of 4-aminobiphenyl (B23562) in the air.

Sampling:

-

Samples are collected by drawing a known volume of air through a sampling device consisting of a three-piece cassette containing two sulfuric acid-treated glass fiber filters.[13]

-

The recommended air volume is 100 liters at a sampling rate of 1 liter per minute.[13]

-

After sampling, the filters are transferred to separate glass vials containing 2 mL of deionized water within 10 hours.[12][13]

Analysis:

-

The samples are derivatized with heptafluorobutyric acid anhydride (B1165640) (HFAA).[13]

-

Analysis is performed by gas chromatography with an electron capture detector (GC-ECD).[13]

General Decontamination Procedure for Lab Surfaces

-

Don PPE: Wear appropriate PPE, including gloves, a lab coat, and eye protection.[28][29]

-

Containment: Place absorbent material over the contaminated surface to prevent the spread of contamination.[28][29]

-

Application of Cleaning Agent: Apply a detergent and water solution to the absorbent material.[30]

-

Contact Time: Allow sufficient contact time for the cleaning agent to work.

-

Wipe Down: Wipe the area from the outer edges toward the center.[28]

-

Rinse: Rinse the cleaned area with distilled water to remove any residue.[29]

-

Disposal: Dispose of all contaminated materials as hazardous waste.[19]

Visualizations

Caption: A standard workflow for the safe handling of 4,4'-Diaminobiphenyl in a laboratory setting.

Caption: A workflow for responding to a spill of 4,4'-Diaminobiphenyl.

Caption: A simplified signaling pathway illustrating the metabolic activation and carcinogenic mechanism of 4,4'-Diaminobiphenyl.

References

- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - Benzidine [cdc.gov]

- 2. CAS-92-87-5, 4,4-Diamino Biphenyl Manufacturers, Suppliers & Exporters in India | 025642 [cdhfinechemical.com]

- 3. chembk.com [chembk.com]

- 4. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Benzidine and Dyes Metabolized to Benzidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Benzidine and dyes metabolized to benzidine | Research Starters | EBSCO Research [ebsco.com]

- 7. Comparative activity of 4,4'-diaminobiphenyl (benzidine) and its terphenyl analogue, 4,4'-diaminoterphenyl, in two in vitro assays for potential carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Aminobiphenyl - Wikipedia [en.wikipedia.org]

- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - 4-Aminodiphenyl [cdc.gov]

- 10. restoredcdc.org [restoredcdc.org]

- 11. nj.gov [nj.gov]

- 12. 4-AMINODIPHENYL | Occupational Safety and Health Administration [osha.gov]

- 13. osha.gov [osha.gov]

- 14. echemi.com [echemi.com]

- 15. 4,4'-Diaminobiphenyl dihydrochloride(531-85-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 16. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]

- 17. chemicalbook.com [chemicalbook.com]

- 18. media.hiscoinc.com [media.hiscoinc.com]

- 19. fishersci.com [fishersci.com]

- 20. americanchemistry.com [americanchemistry.com]

- 21. benchchem.com [benchchem.com]

- 22. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 23. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 24. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 25. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 26. qmul.ac.uk [qmul.ac.uk]

- 27. lin-web.clarkson.edu [lin-web.clarkson.edu]

- 28. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]

- 29. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 30. epa.gov [epa.gov]

The Double-Edged Sword: A Technical Guide to the Carcinogenic Potential of 4,4'-Diaminobiphenyl and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aromatic amines, particularly 4,4'-diaminobiphenyl (benzidine) and its derivatives, are a class of compounds with significant industrial applications that also pose a considerable carcinogenic risk to humans. This technical guide provides an in-depth analysis of the carcinogenic potential of these compounds, focusing on their metabolic activation, mechanisms of genotoxicity, and the cellular responses to the resulting DNA damage. This document summarizes key quantitative data on toxicity and carcinogenicity, details standardized experimental protocols for their assessment, and visualizes the critical molecular pathways involved. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in toxicology, pharmacology, and drug development, aiding in the risk assessment and management of these hazardous compounds.

Introduction

4,4'-Diaminobiphenyl, commonly known as benzidine (B372746), and its chemical relatives are aromatic amines that have historically been used in the manufacturing of dyes, pigments, and certain rubber products. However, extensive epidemiological and experimental evidence has unequivocally classified benzidine as a human carcinogen, with the urinary bladder being a primary target organ.[1][2][3] Derivatives of benzidine, such as 3,3'-dichlorobenzidine, 3,3'-dimethylbenzidine (o-tolidine), and 3,3'-dimethoxybenzidine (B85612) (o-dianisidine), are also of significant concern due to their structural similarity and demonstrated carcinogenicity in animal models.

The carcinogenic activity of these compounds is not inherent but arises from their metabolic activation into reactive electrophilic species. This process, primarily occurring in the liver, transforms the parent amine into intermediates capable of forming covalent adducts with cellular macromolecules, most critically DNA. These DNA adducts, if not repaired, can lead to mutations during DNA replication, initiating the cascade of events that can ultimately result in cancer.

This guide will systematically explore the carcinogenic potential of 4,4'-diaminobiphenyl and its key derivatives, providing a detailed overview of their metabolism, genotoxicity, and the experimental methodologies used to evaluate these endpoints.

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the acute toxicity and carcinogenicity of 4,4'-diaminobiphenyl and several of its important derivatives. These data are essential for comparative risk assessment and for understanding the structure-activity relationships within this class of compounds.

Table 1: Acute Toxicity Data (LD50)

| Compound | CAS Number | Test Species | Route of Administration | LD50 | Reference |

| 4,4'-Diaminobiphenyl (Benzidine) | 92-87-5 | Rat | Oral | 309 mg/kg | |

| 4,4'-Diaminobiphenyl (Benzidine) | 92-87-5 | Mouse | Oral | 214 mg/kg | |

| 3,3'-Dichlorobenzidine | 91-94-1 | Rat | Oral | 7070 mg/kg | [4] |

| 3,3'-Dichlorobenzidine | 91-94-1 | Mouse (male) | Oral | 676 mg/kg | [4] |

| 3,3'-Dichlorobenzidine | 91-94-1 | Mouse (female) | Oral | 488 mg/kg | [4] |

| 3,3'-Dimethylbenzidine (o-Tolidine) | 119-93-7 | Rat | Oral | 404 mg/kg | [1] |

| 4,4'-Diaminodiphenyl Ether | 101-80-4 | Rabbit (male) | Dermal | ~1000 mg/kg | [5] |

Table 2: Carcinogenicity Data - Tumor Incidence in Animal Studies

| Compound | Species | Route | Dose | Duration | Target Organ(s) | Tumor Incidence | Reference |

| 4,4'-Diaminobiphenyl (Benzidine) | Mouse (female) | Oral (in food) | 150 ppm | 84 weeks | Liver | 94% | [6] |

| 4,4'-Diaminobiphenyl (Benzidine) | Mouse (male) | Oral (in food) | 150 ppm | 84 weeks | Liver | 44% | [6] |

| 4,4'-Diaminobiphenyl (Benzidine) | Dog | Oral | Not specified | >6.6 years | Bladder | 5/5 animals with bladder carcinomas | [4] |

| 3,3'-Dichlorobenzidine | Rat (male & female) | Oral (diet) | 0.5-1.0 mL of 4.4% solution | 12 months | Zymbal gland, mammary gland, bladder, hematopoietic system | 79% (23/29) | [4] |

| 3,3'-Dichlorobenzidine | Mouse (male) | Oral (diet) | 1000 ppm | 12 months | Liver | 18/18 (100%) | [4] |

| 4,4'-Methylene-bis(2-chloroaniline) (MOCA) | Rat (male & female) | Oral (diet) | Not specified | Not specified | Liver, Lung, Mammary Gland | Increased incidence of tumors | [7][8] |

| 4,4'-Methylene-bis(2-chloroaniline) (MOCA) | Dog (female) | Oral (capsule) | Not specified | Not specified | Urinary Bladder, Urethra | Increased incidence of carcinomas | [7] |

| 3,3'-Dimethoxybenzidine | Rat | Oral (drinking water) | Not specified | Not specified | Skin, Zymbal gland, Liver, Oral cavity, Intestines, Preputial gland (male), Clitoral gland (female), Uterus (female) | Increased incidence of benign and/or malignant tumors | [9] |

| C.I. Direct Blue 15 (metabolized to 3,3'-Dimethoxybenzidine) | Rat | Oral (drinking water) | Not specified | Not specified | Skin, Zymbal gland, Liver, Oral cavity, Small and large intestines, Preputial gland (male), Clitoral gland (female), Uterus (female) | Increased incidence of benign and/or malignant tumors | [9] |

Mechanisms of Carcinogenicity

The carcinogenicity of 4,4'-diaminobiphenyl and its derivatives is a multi-step process initiated by metabolic activation and culminating in genetic mutations and altered cellular signaling.

Metabolic Activation

The parent aromatic amines are relatively inert and require metabolic activation to exert their carcinogenic effects. This bioactivation is a complex process involving multiple enzymatic pathways, primarily in the liver.

The initial and rate-limiting step is the N-oxidation of one of the amino groups by cytochrome P450 enzymes, particularly CYP1A2, to form an N-hydroxyarylamine. This N-hydroxylated metabolite can then undergo further activation through O-acetylation by N-acetyltransferases (NATs) or O-sulfonation by sulfotransferases (SULTs) to form highly reactive N-acetoxyarylamine or N-sulfonyloxyarylamine esters. These esters are unstable and can spontaneously break down to form highly electrophilic nitrenium ions.

Alternatively, the N-hydroxyarylamine can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form a more stable N-glucuronide. This conjugate can be transported to the urinary bladder, where the acidic environment can lead to its hydrolysis, releasing the N-hydroxyarylamine and subsequent formation of the reactive nitrenium ion directly in the target tissue.

Peroxidase-mediated activation, particularly by prostaglandin (B15479496) H synthase, can also contribute to the formation of reactive radical cations, especially in extrahepatic tissues like the bladder epithelium.

Genotoxicity and DNA Adduct Formation

The ultimate carcinogenic species, the nitrenium ion, is a potent electrophile that readily reacts with nucleophilic sites in cellular macromolecules. The most critical target for carcinogenesis is DNA. The primary sites of adduction are the C8 and N2 positions of guanine (B1146940) bases, forming bulky lesions in the DNA double helix. These adducts can distort the DNA structure, leading to errors during DNA replication and transcription if not repaired.

If a DNA adduct is not removed by the cellular DNA repair machinery before replication, it can cause mispairing of bases, leading to point mutations (e.g., G:C to T:A transversions) or frameshift mutations. These mutations in critical genes, such as tumor suppressor genes (e.g., p53) and proto-oncogenes (e.g., Ras), can disrupt normal cell cycle control, apoptosis, and signal transduction pathways, thereby initiating the process of carcinogenesis.

Role of Reactive Oxygen Species (ROS)

In addition to direct DNA adduction, the metabolism of aromatic amines can also lead to the generation of reactive oxygen species (ROS). The redox cycling of the parent compound and its metabolites can produce superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals. These ROS can induce oxidative stress, leading to cellular damage, including lipid peroxidation, protein oxidation, and oxidative DNA damage (e.g., the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine, 8-oxodG). Oxidative DNA damage is another important mechanism contributing to the mutagenicity and carcinogenicity of these compounds.

Altered Cellular Signaling

The formation of DNA adducts and the induction of oxidative stress trigger a complex cellular response known as the DNA Damage Response (DDR). This intricate network of signaling pathways is crucial for maintaining genomic integrity.

Upon detection of DNA lesions, sensor proteins like the MRN complex (for double-strand breaks) and RPA (for single-strand breaks) recruit and activate transducer kinases, primarily ATM and ATR. These kinases then phosphorylate a multitude of downstream effector proteins that orchestrate a variety of cellular processes, including:

-

Cell Cycle Arrest: Activation of checkpoint proteins such as p53 and Chk1/Chk2 leads to a temporary halt in the cell cycle, providing time for DNA repair.

-

DNA Repair: The DDR activates various DNA repair pathways, including nucleotide excision repair (NER) and base excision repair (BER), to remove the DNA adducts and oxidative lesions.

-

Apoptosis: If the DNA damage is too extensive to be repaired, the DDR can trigger programmed cell death (apoptosis) to eliminate the damaged cell and prevent the propagation of mutations.

The carcinogenic potential of 4,4'-diaminobiphenyl and its derivatives is, therefore, a result of the balance between the rate of DNA damage induction and the efficiency of the cellular repair and response mechanisms. If the damage overwhelms the repair capacity or if the DDR itself is compromised, persistent mutations can lead to neoplastic transformation.

Experimental Protocols

The assessment of the carcinogenic potential of aromatic amines relies on a battery of standardized in vitro and in vivo assays. The following sections provide an overview of the methodologies for key experiments.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test measures the ability of a chemical to cause a reverse mutation (reversion) that restores the functional gene for histidine synthesis, allowing the bacteria to grow on a histidine-deficient medium.

Objective: To determine the potential of a test substance to induce gene mutations in bacteria.

Principle: Histidine-dependent Salmonella typhimurium strains are exposed to the test substance with and without a metabolic activation system (S9 fraction from rat liver). If the substance is a mutagen, it will cause a reversion of the mutation in the histidine operon, leading to the growth of revertant colonies on a histidine-minimal agar (B569324) plate.

Methodology (based on OECD Guideline 471):

-

Bacterial Strains: A set of at least five strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli (e.g., WP2 uvrA) should be used to detect different types of mutations (frameshift and base-pair substitutions).

-

Metabolic Activation: The test is performed both in the presence and absence of a metabolic activation system, typically a post-mitochondrial fraction (S9) prepared from the livers of rodents (e.g., rats) pre-treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone.

-

Procedure (Plate Incorporation Method): a. To a test tube containing molten top agar, add the bacterial culture, the test substance at various concentrations, and either the S9 mix or a buffer control. b. Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate. c. Incubate the plates at 37°C for 48-72 hours.

-

Data Analysis: a. Count the number of revertant colonies on each plate. b. A positive result is indicated by a dose-related increase in the number of revertant colonies and/or a reproducible and statistically significant positive response for at least one of the tested concentrations.

In Vivo Carcinogenicity Bioassay

Long-term carcinogenicity studies in animals are the gold standard for assessing the carcinogenic potential of a chemical in mammals. These studies involve the chronic exposure of animals to the test substance over a significant portion of their lifespan.

Objective: To determine the carcinogenic potential of a test substance in a mammalian species following long-term exposure.

Principle: Groups of animals are exposed to different doses of the test substance for a major portion of their lifespan. The incidence of tumors in the treated groups is compared to that in a concurrent control group.

Methodology (based on OECD Guidelines 451 and 453):

-

Test Animals: Commonly used rodent species are rats and mice. Both sexes should be used, with at least 50 animals per sex per group.

-

Dose Selection: At least three dose levels plus a concurrent control group are used. The highest dose should induce some signs of toxicity without significantly altering the normal lifespan of the animals.

-

Administration: The route of administration should be relevant to human exposure (e.g., oral in the diet or drinking water, dermal, or inhalation). Dosing is typically performed daily for 18-24 months for mice and 24 months for rats.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are monitored regularly.

-

Pathology: A full necropsy is performed on all animals at the end of the study or when found moribund. All organs and tissues are examined macroscopically, and a comprehensive list of tissues is collected for histopathological examination.

-

Data Analysis: The incidence of each type of tumor in the dosed groups is compared with that in the control group using appropriate statistical methods.

In Vivo Micronucleus Assay

The in vivo micronucleus assay is used to detect the genotoxic potential of a chemical by assessing chromosomal damage in the bone marrow of rodents.

Objective: To determine if a test substance induces chromosomal damage in vivo.

Principle: The test substance is administered to rodents. If the substance or its metabolites are clastogenic (chromosome-breaking) or aneugenic (interfere with the mitotic spindle), they can lead to the formation of micronuclei in developing erythrocytes in the bone marrow. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.

Methodology (based on OECD Guideline 474):

-

Test Animals: Typically, mice or rats are used. At least 5 animals per sex per group are recommended.

-

Dose Administration: The test substance is administered at three dose levels, usually once or twice, 24 hours apart.

-

Sample Collection: Bone marrow is collected from the femur or tibia at appropriate time points after the last administration (e.g., 24 and 48 hours).

-

Slide Preparation and Analysis: Bone marrow smears are prepared on microscope slides and stained to differentiate between polychromatic erythrocytes (PCEs, immature red blood cells) and normochromatic erythrocytes (NCEs, mature red blood cells). The frequency of micronucleated PCEs (MN-PCEs) is determined by scoring at least 2000 PCEs per animal. The ratio of PCEs to NCEs is also calculated to assess bone marrow toxicity.

-

Data Analysis: The frequency of MN-PCEs in the treated groups is compared to that in the vehicle control group. A positive result is indicated by a statistically significant, dose-dependent increase in the frequency of MN-PCEs.

Conclusion

4,4'-Diaminobiphenyl and its derivatives represent a significant class of chemical carcinogens. Their carcinogenic activity is intrinsically linked to their metabolic activation to reactive electrophiles that form DNA adducts, leading to genetic mutations. The induction of oxidative stress further contributes to their genotoxic profile. Understanding the mechanisms of action, having access to quantitative toxicological data, and employing standardized experimental protocols are all critical for the accurate assessment and management of the risks associated with these compounds. This technical guide provides a foundational resource for professionals working to mitigate the adverse health effects of these and other aromatic amines. Continued research into the detailed signaling pathways affected by these compounds and the development of more sensitive and predictive screening assays will be crucial for protecting human health.

References

- 1. Benzidine mechanistic data and risk assessment: species- and organ-specific metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxidative activation of benzidine and its derivatives by peroxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ames test - Wikipedia [en.wikipedia.org]

- 4. canada.ca [canada.ca]

- 5. Oxidative activation of benzidine and its derivatives by peroxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HEALTH EFFECTS - Toxicological Profile for 3,3’-Dichlorobenzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. nib.si [nib.si]

- 9. 3,3′-Dimethoxybenzidine and Dyes Metabolized to 3,3′-Dimethoxybenzidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,4'-Diaminobiphenyl: Synonyms, Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Diaminobiphenyl, a compound of significant historical and industrial importance, is an aromatic amine that has been extensively studied for its chemical properties and biological effects. While its use has been curtailed due to health concerns, the biphenyl (B1667301) scaffold remains a key structural motif in medicinal chemistry. This technical guide provides a comprehensive overview of 4,4'-diaminobiphenyl, including its nomenclature, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and an examination of its metabolic activation pathway.

Nomenclature: Synonyms and Alternative Names

4,4'-Diaminobiphenyl is known by a variety of names in scientific literature and chemical databases. A clear understanding of this nomenclature is crucial for accurate information retrieval.

-

Systematic IUPAC Name: [1,1′-Biphenyl]-4,4′-diamine[1]

-

Common Name: Benzidine[1]

-

CAS Number: 92-87-5

-

Other Names:

-

4,4'-Biphenyldiamine

-

4,4'-Bianiline

-

p-Diaminodiphenyl

-

C.I. Azoic Diazo Component 112

-

Physicochemical Properties

The physical and chemical characteristics of 4,4'-diaminobiphenyl are summarized in the table below. This data is essential for its handling, application in synthesis, and analytical detection.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂N₂ | [1] |

| Molar Mass | 184.24 g/mol | [1] |

| Appearance | Grayish-yellow, reddish-gray, or white crystalline powder | [1] |

| Melting Point | 122 to 125 °C | [1] |

| Boiling Point | 400 °C | [1] |

| Density | 1.25 g/cm³ | [1] |

| Water Solubility | 0.94 g/100 mL at 100 °C (poorly soluble in cold water) | [1] |

| Acidity (pKa) | pKa1 = 4.3 x 10⁻¹⁰, pKa2 = 5.6 x 10⁻¹¹ | [1] |

Experimental Protocols

Synthesis of 4,4'-Diaminobiphenyl via Benzidine (B372746) Rearrangement

The classical synthesis of 4,4'-diaminobiphenyl involves a two-step process starting from nitrobenzene (B124822). The key transformation is the acid-catalyzed benzidine rearrangement of the intermediate, 1,2-diphenylhydrazine.[1][2]

Step 1: Reduction of Nitrobenzene to 1,2-Diphenylhydrazine (Hydrazobenzene)

This step involves the reduction of nitrobenzene in an alkaline medium.

-

Reagents:

-

Nitrobenzene

-

Zinc dust

-

Sodium hydroxide (B78521) (NaOH)

-

Water

-

-

Procedure:

-

In a reaction flask equipped with a reflux condenser and a mechanical stirrer, dissolve 105 g of sodium hydroxide in 300 mL of water.

-

To this solution, add a mixture of 50 mL of methanol and 100 g of nitrobenzene.

-

With vigorous stirring, add fine zinc dust in small portions. The reaction is exothermic and will begin to boil. Maintain the boiling by the controlled addition of zinc dust, avoiding rapid addition to prevent foaming.

-

Continue the reaction until the initial brown color disappears and the mixture appears grayish-white, indicating the completion of the reduction.

-

Cool the reaction mixture and dilute it with water and ice.

-

Carefully acidify the mixture with hydrochloric acid, ensuring the temperature does not exceed 15 °C. The hydrazobenzene (B1673438) will precipitate.

-

Isolate the crude hydrazobenzene by filtration and wash with water.

-

Step 2: Acid-Catalyzed Rearrangement of Hydrazobenzene to 4,4'-Diaminobiphenyl

-

Reagents:

-

Hydrazobenzene (from Step 1)

-

Concentrated hydrochloric acid (HCl)

-

Water

-

Sulfuric acid (H₂SO₄)

-

Sodium hydroxide (NaOH) solution

-

-

Procedure:

-

Transfer the washed hydrazobenzene to a flask and add 300-400 mL of water.

-

Heat the mixture to boiling and gradually add concentrated hydrochloric acid.

-

After the addition of HCl is complete, continue boiling for a few more minutes to ensure the completion of the rearrangement.

-

Filter the hot solution of benzidine hydrochloride.

-

To the filtrate, add sulfuric acid to precipitate benzidine as its sulfate (B86663) salt.

-

Filter and wash the benzidine sulfate.

-

Treat the benzidine sulfate with a dilute sodium hydroxide solution to liberate the free base.

-

Filter the solution and allow it to cool to crystallize the 4,4'-diaminobiphenyl.

-

The final product can be further purified by recrystallization from hot water.[1]

-

Synthesis workflow for 4,4'-Diaminobiphenyl.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the quantitative determination of 4,4'-diaminobiphenyl in various matrices.

-

Instrumentation:

-

High-Performance Liquid Chromatograph

-

UV-Vis Detector

-

C18 analytical column (e.g., Hypersil ODS, 5 µm, 15 cm x 4.6 mm i.d.)[3]

-

-

Chromatographic Conditions:

-

Sample Preparation:

-

For solid samples such as textiles, reduction of azo dyes to 4,4'-diaminobiphenyl can be achieved by treatment with sodium dithionite (B78146) at elevated temperatures (e.g., 70 °C).[3]

-

The resulting 4,4'-diaminobiphenyl is then extracted with a suitable organic solvent, such as diethyl ether, under alkaline conditions.[3]

-

For water samples, solid-phase extraction (SPE) can be employed for sample clean-up and pre-concentration.[4]

-

The extract is then evaporated to dryness and reconstituted in the mobile phase for HPLC analysis.

-

-

Quantification:

-

A calibration curve is constructed by injecting standard solutions of 4,4'-diaminobiphenyl of known concentrations.

-

The concentration of 4,4'-diaminobiphenyl in the sample is determined by comparing its peak area to the calibration curve.

-

Biological Significance and Signaling Pathways

The primary biological significance of 4,4'-diaminobiphenyl is its carcinogenicity, particularly its association with bladder cancer in humans.[6] This is not due to the compound itself but rather its metabolic activation into reactive species that can damage DNA.

Metabolic Activation Pathway

The carcinogenic effects of 4,4'-diaminobiphenyl are initiated by its metabolic activation, primarily in the liver. This multi-step process converts the relatively inert parent compound into highly reactive electrophiles capable of forming DNA adducts.[7][8]

-

N-hydroxylation: The initial and rate-limiting step is the N-hydroxylation of one of the amino groups, catalyzed by cytochrome P450 enzymes (specifically CYP1A2). This reaction forms N-hydroxy-4-aminobiphenyl.[7][8]

-

Esterification: The N-hydroxy metabolite undergoes further activation through esterification. This can occur via two main pathways:

-

Formation of Reactive Electrophiles: The N-acetoxy and sulfonyloxy esters are unstable and can spontaneously break down to form highly reactive nitrenium ions.

-

DNA Adduct Formation: The electrophilic nitrenium ions can then attack nucleophilic sites on DNA bases, primarily guanine, to form covalent DNA adducts.[9] These adducts can lead to mutations during DNA replication, initiating the process of carcinogenesis.

In addition to DNA adduct formation, the N-hydroxy metabolite can also induce oxidative DNA damage through the generation of reactive oxygen species.[10]

Metabolic activation pathway of 4,4'-Diaminobiphenyl.

Relevance to Drug Development

Due to its established carcinogenicity, 4,4'-diaminobiphenyl itself is not used in drug development. However, the biphenyl scaffold is a common structural feature in many biologically active compounds. The study of 4,4'-diaminobiphenyl and its analogs has provided valuable insights into structure-activity relationships related to toxicity and metabolic activation. For drug development professionals, understanding the metabolic liabilities associated with aromatic amines is critical for designing safer drug candidates. The synthesis and biological evaluation of various substituted biphenyl and benzidine analogs continue to be an area of research for developing new therapeutic agents, with modifications aimed at reducing or eliminating the toxicological properties while retaining desired biological activities.[11][12][13][14][15]

Conclusion

4,4'-Diaminobiphenyl is a compound with a rich history in industrial chemistry and a significant toxicological profile. This guide has provided a detailed overview of its nomenclature, physicochemical properties, and established protocols for its synthesis and analysis. A thorough understanding of its metabolic activation pathway is paramount for appreciating its carcinogenic risk. For researchers and drug development professionals, the knowledge gleaned from the study of 4,4'-diaminobiphenyl serves as a crucial case study in chemical toxicology and informs the design of safer chemical entities.

References

- 1. Benzidine - Wikipedia [en.wikipedia.org]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. [Determination of benzidine in cotton cloth by high performance liquid chromatography(HPLC)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. Benzidine - Cancer-Causing Substances - NCI [cancer.gov]

- 7. 4-Aminobiphenyl - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. DNA Adduct Formation of 4-Aminobiphenyl and Heterocyclic Aromatic Amines in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of oxidative DNA damage induced by carcinogenic 4-aminobiphenyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. arpi.unipi.it [arpi.unipi.it]

- 12. Mutagenicity studies of benzidine and its analogs: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparative activity of 4,4'-diaminobiphenyl (benzidine) and its terphenyl analogue, 4,4'-diaminoterphenyl, in two in vitro assays for potential carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of meperidine analogues at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ajchem-a.com [ajchem-a.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4,4'-Diaminobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 4,4'-Diaminobiphenyl, also known as benzidine. The information presented herein is crucial for professionals in research, chemical synthesis, and drug development who handle this compound, particularly at elevated temperatures. Understanding its thermal behavior is paramount for ensuring safety, predicting degradation pathways, and maintaining the integrity of related chemical processes and formulations.

Introduction to 4,4'-Diaminobiphenyl

4,4'-Diaminobiphenyl [(C₆H₄NH₂)₂] is an aromatic amine that exists as a grayish-yellow, white, or reddish-gray crystalline powder. It is a key intermediate in the production of various organic compounds, including azo dyes. Due to its chemical structure, its thermal stability is a critical parameter in its application and handling.

Thermal Analysis of 4,4'-Diaminobiphenyl

The thermal stability and decomposition of 4,4'-Diaminobiphenyl are primarily investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide quantitative data on mass loss as a function of temperature and the heat flow associated with thermal transitions, respectively.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a constant rate. This analysis helps to determine the temperatures at which the material decomposes and the extent of mass loss at each stage. While specific TGA data for pure 4,4'-Diaminobiphenyl is not extensively available in public literature, analysis of related polyimides derived from 4,4'-diaminobiphenyl suggests high thermal stability. Generally, for aromatic amines, decomposition in an inert atmosphere, such as nitrogen, occurs at elevated temperatures.

Table 1: Summary of Expected TGA Data for Aromatic Amines (Illustrative)

| Parameter | Expected Value Range | Notes |

| Onset Decomposition Temperature (Tonset) | 250 - 400 °C | The temperature at which significant weight loss begins. |

| Temperature of Maximum Decomposition Rate (Tmax) | 300 - 450 °C | The peak of the derivative thermogravimetric (DTG) curve. |

| Residual Mass at 800 °C | 10 - 40% | Varies depending on the atmosphere and tendency to form char. |

Note: The values in this table are illustrative for aromatic amines and may not represent the exact values for 4,4'-Diaminobiphenyl. Experimental determination is necessary for precise data.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This provides information on melting, crystallization, and decomposition events. For 4,4'-Diaminobiphenyl, the DSC thermogram would be expected to show a sharp endothermic peak corresponding to its melting point, followed by exothermic or endothermic events related to its decomposition at higher temperatures.

Table 2: Physical Properties and Expected DSC Events for 4,4'-Diaminobiphenyl

| Property / Event | Value / Observation | Source |

| Melting Point | 122 to 128 °C | General literature |

| Boiling Point | 400 °C (decomposes) | General literature |

| Expected DSC Events | ||

| Melting | Sharp endotherm around 122-128 °C | - |

| Decomposition | Complex series of endothermic and/or exothermic peaks above the melting point. The exact temperatures and enthalpies are highly dependent on experimental conditions such as heating rate and atmosphere. | - |

Decomposition Pathway and Products

The thermal decomposition of 4,4'-Diaminobiphenyl is a complex process that can proceed through various pathways, influenced by factors such as temperature, heating rate, and the presence of oxygen. While a definitive and universally accepted mechanism is not well-documented for the pure compound, insights can be drawn from the behavior of benzidine-based dyes and related aromatic amines.

Impurities found in benzidine-based dyes, such as 4-aminobiphenyl (B23562) and 2,4-diaminoazobenzene, may arise from the thermal or enzymatic decomposition of the parent dye.[1][2] This suggests that the C-N and C-C bonds are susceptible to cleavage at high temperatures. Pyrolysis of aromatic amines can lead to the formation of a variety of smaller aromatic and nitrogen-containing compounds, as well as char.

A logical workflow for investigating the thermal decomposition of 4,4'-Diaminobiphenyl is presented below.

Caption: Logical workflow for the comprehensive thermal analysis of 4,4'-Diaminobiphenyl.

Experimental Protocols

Detailed experimental methodologies are critical for obtaining reproducible and accurate data. The following are generalized protocols for TGA and DSC analysis of aromatic amines, which can be adapted for 4,4'-Diaminobiphenyl.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of 4,4'-Diaminobiphenyl.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the 4,4'-Diaminobiphenyl sample into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).